molecular formula C20H26N4O3 B2949035 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide CAS No. 1172426-49-1

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide

Cat. No.: B2949035
CAS No.: 1172426-49-1
M. Wt: 370.453
InChI Key: LOZQSCBQGQEEBE-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and metabolic stability . This compound possesses a hybrid structure combining a lipophilic 5-cyclopropyl-1,3,4-oxadiazole heterocycle linked to a piperidine carboxamide moiety that is further substituted with a 4-methoxyphenethyl group. The 1,3,4-oxadiazole ring system is synthesized through well-established methods, such as the metal-free oxidative cyclization of acylhydrazones or the copper-catalyzed coupling reactions, which provide efficient routes to 2,5-disubstituted derivatives . This specific molecular architecture suggests potential research applications as a chemical probe for investigating protein-protein interactions, enzyme inhibition, or cellular signaling pathways, particularly in neurological and metabolic disorders where such hybrid heterocyclic compounds have shown relevance. The compound is provided as a high-purity material for research purposes exclusively. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material according to laboratory safety protocols and consult the provided Certificate of Analysis for detailed quality specifications.

Properties

IUPAC Name

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-26-17-6-2-14(3-7-17)8-11-21-20(25)24-12-9-16(10-13-24)19-23-22-18(27-19)15-4-5-15/h2-3,6-7,15-16H,4-5,8-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZQSCBQGQEEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the oxadiazole ring with cyclopropyl halides.

    Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with piperidine derivatives.

    Final coupling: The final step involves coupling the intermediate with 2-(4-methoxyphenyl)ethylamine to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Oxadiazole Substituent Piperidine/Carboxamide Modifications Molecular Weight (g/mol) Notable Properties
Target Compound Cyclopropyl N-[2-(4-methoxyphenyl)ethyl] ~420-440 (estimated) Likely moderate lipophilicity (cyclopropyl, methoxy)
8i 1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl N-(p-tolyl)propanamide 516.63 Higher MW due to sulfonyl group; MP: 142–144°C
8j 1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl N-(4-ethoxyphenyl)propanamide 546.67 Increased solubility (ethoxy group); MP: 138–140°C
4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide Isopropyl N-(naphthalen-1-ylmethyl) 378.5 Bulky aromatic substituent; lower MW vs. target
LMM5 5-[(4-Methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl]benzamide Not provided Antifungal activity (C. albicans)
4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)-N-(4-methoxyphenyl)piperidine-1-carboxamide 4-Methoxybenzyl (thiadiazole) N-(4-methoxyphenyl) 438.5 Thiadiazole vs. oxadiazole; sulfur enhances polarizability

Key Observations:

Oxadiazole Substituents: The cyclopropyl group in the target compound offers steric bulk without excessive hydrophobicity, contrasting with sulfonyl-piperidine analogs (e.g., 8i, 8j) that increase molecular weight and polarity .

Sulfonamide-linked benzamides (e.g., LMM5 ) diverge significantly, prioritizing sulfamoyl pharmacophores for enzyme inhibition.

Molecular Weight and Solubility :

  • The target compound’s estimated MW (~420–440) positions it within the acceptable range for oral bioavailability, unlike higher-MW sulfonyl derivatives (e.g., 8j at 546.67 g/mol) .
  • Methoxy and cyclopropyl groups likely enhance solubility compared to purely aromatic systems (e.g., naphthalenyl in ).

Biological Activity

The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of 344.42 g/mol. The structure consists of a piperidine ring linked to a cyclopropyl-substituted oxadiazole moiety and a methoxyphenyl group. The unique structural features contribute to its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole unit often exhibit mechanisms that involve:

  • Inhibition of Enzymatic Activity : The oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Studies show that these compounds can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like p53 and activating caspases .

Anticancer Activity

The anticancer potential of This compound has been evaluated against several cancer cell lines. Key findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range against various human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) .
Cell LineIC50 Value (µM)Mechanism
MCF-70.65Apoptosis induction
HeLa2.41Cell cycle arrest at G0-G1
PANC-10.75Enzyme inhibition

Selectivity and Safety Profile

Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable safety profile for potential therapeutic applications. In particular, it did not significantly affect the viability of non-cancerous cells at concentrations up to 10 µM .

Case Studies and Research Findings

A number of studies have highlighted the promising nature of oxadiazole derivatives:

  • Study on Apoptotic Mechanisms : A study demonstrated that compounds similar to This compound increased p53 expression levels significantly in MCF-7 cells, leading to enhanced apoptosis through caspase activation .
  • Molecular Docking Studies : Molecular docking analyses revealed strong interactions between the oxadiazole moiety and various target proteins involved in tumor growth and survival pathways. This suggests that structural modifications could enhance binding affinity and biological activity .

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